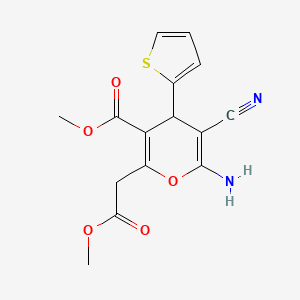![molecular formula C16H18N2O3S3 B11580718 Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-](/img/structure/B11580718.png)
Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a phenoxyethyl group, and a diketone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate alkyl halide. The final step involves the formation of the diketone structure, which can be accomplished through Claisen condensation reactions using suitable ester precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone structure can be reduced to form diols.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The phenoxyethyl group and thiadiazole ring may interact with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE: Shares a similar diketone structure but lacks the thiadiazole and phenoxyethyl groups.
3-METHYL-4-ETHYL-1H-PYRROLE-2,5-DIONE: Another diketone with a different substitution pattern.
Uniqueness
3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiadiazole ring and phenoxyethyl group distinguishes it from simpler diketones and provides opportunities for diverse applications in research and industry.
特性
分子式 |
C16H18N2O3S3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
3-[[4-[2-(4-methylphenoxy)ethyl]-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H18N2O3S3/c1-10-4-6-13(7-5-10)21-9-8-18-16(22)24-15(17-18)23-14(11(2)19)12(3)20/h4-7,14H,8-9H2,1-3H3 |
InChIキー |
OOOXNWYLKWTMIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCN2C(=S)SC(=N2)SC(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11580639.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580661.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11580663.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide](/img/structure/B11580679.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11580685.png)
![N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11580691.png)
![N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11580698.png)
![cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11580702.png)
![Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11580709.png)
![2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide](/img/structure/B11580710.png)
![(6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11580728.png)
![Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate](/img/structure/B11580729.png)
![2-(4-Methoxyphenoxy)-1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethanone](/img/structure/B11580737.png)
